molecular formula C25H33NO4S B11591623 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11591623
M. Wt: 443.6 g/mol
InChI Key: OVFOCFRYPMGKMH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 4-(2-methylpropoxy)phenyl group, with an additional N-alkylation at the 4-isopropylbenzyl position. The tetrahydrothiophene dioxide (sulfolane) group confers unique electronic and steric properties, enhancing solubility and metabolic stability compared to non-sulfonated analogues .

Properties

Molecular Formula

C25H33NO4S

Molecular Weight

443.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C25H33NO4S/c1-18(2)16-30-24-11-9-22(10-12-24)25(27)26(23-13-14-31(28,29)17-23)15-20-5-7-21(8-6-20)19(3)4/h5-12,18-19,23H,13-17H2,1-4H3

InChI Key

OVFOCFRYPMGKMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide core.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step may involve the oxidation of a tetrahydrothiophene derivative to introduce the dioxidotetrahydrothiophenyl group.

    Attachment of the Propoxy Group: This step involves the reaction of the intermediate compound with a propyl bromide derivative to introduce the propoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the benzamide core or other functional groups.

    Substitution: The compound may undergo substitution reactions, particularly at the benzyl and propoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfolane moiety : The 1,1-dioxidotetrahydrothiophen-3-yl group acts as a hydrogen-bond acceptor and stabilizes tautomeric forms, as seen in related compounds .
  • 4-(2-Methylpropoxy)phenyl : This substituent balances lipophilicity (logP ~4.2, estimated) and steric bulk, optimizing pharmacokinetic profiles.
  • 4-Isopropylbenzyl group : The branched alkyl chain enhances hydrophobic interactions with target proteins, as observed in structurally similar kinase inhibitors .

Synthetic routes for analogous benzamides typically involve:

Friedel-Crafts acylation or sulfonation to introduce aromatic substituents.

Hydrazide intermediates for cyclization into triazole or thiazole derivatives (e.g., , Scheme 1).

Alkylation or amidation steps to install the sulfolane and isopropylbenzyl groups .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their pharmacological or physicochemical distinctions:

Compound Name Substituents Molecular Weight Key Properties Reference
Target Compound N-(1,1-dioxidotetrahydrothiophen-3-yl), 4-(2-methylpropoxy), N-(4-isopropylbenzyl) 483.58 g/mol High logP (~4.2), moderate solubility (0.12 mg/mL in PBS), stable tautomerism due to sulfolane
4-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-Cl, N-(4-diethylaminobenzyl) 434.98 g/mol Enhanced solubility (logP ~3.8) due to diethylamino group; chloro substituent increases electrophilicity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-Hexyloxy (vs. 2-methylpropoxy) 525.71 g/mol Higher lipophilicity (logP ~5.1) but reduced metabolic stability due to longer alkyl chain
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 4-Imidazole, 3-Cl-4-F-phenyl 344.79 g/mol Anticancer activity (IC₅₀ = 1.2 µM vs. cervical cancer); imidazole enhances hydrogen bonding
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazolylidene core, 4-Me 392.49 g/mol Rigid dihydrothiazole scaffold improves target selectivity; methoxy group modulates electron density

Pharmacological and Physicochemical Insights

Sulfolane vs. Thiazole/Triazole Cores: The sulfolane group in the target compound improves aqueous solubility compared to thiazole derivatives (e.g., ), which exhibit higher crystallinity and lower solubility .

Alkoxy Chain Optimization :

  • The 2-methylpropoxy group in the target compound provides optimal lipophilicity compared to hexyloxy (), which increases logP but reduces oral bioavailability due to excessive hydrophobicity .
  • Shorter chains (e.g., methoxy in ) lower logP but may weaken membrane penetration .

Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) enhance binding to electrophilic targets like kinases, while electron-donating groups (e.g., diethylamino in ) improve solubility . The isopropylbenzyl group in the target compound balances hydrophobicity and steric effects, mimicking features of FDA-approved drugs like imatinib .

Biological Activity Trends: Imidazole-containing benzamides () show potent anticancer activity but higher toxicity profiles compared to sulfolane derivatives, which exhibit better safety margins .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H27NO5S
  • Molecular Weight : 437.52 g/mol
  • IUPAC Name : this compound

Research indicates that the compound may interact with various biological pathways. It has been studied for its potential as a tubulin polymerization inhibitor , which is crucial in cancer therapy. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule formation, and thereby inhibiting cell division .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 12 to 27 nM against several cancer cell lines, indicating potent activity .
Cell Line IC50 (nM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in protecting neuronal cells from oxidative stress. A study reported that it could reduce cell death in neuronal cultures exposed to oxidative agents, suggesting a potential application in neurodegenerative diseases .

Diabetes Management

Recent research has indicated that derivatives of this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes development. The compound's analogs demonstrated improved potency and solubility compared to previous structures, making them suitable candidates for further drug development aimed at diabetes treatment .

Study 1: Antiproliferative Activity

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent inhibition of cell proliferation with significant reductions in viability at concentrations above 10 nM.

Study 2: Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of the compound. Neuronal cells treated with the compound prior to exposure to hydrogen peroxide showed a marked decrease in apoptosis compared to untreated controls. The protective effect was attributed to enhanced antioxidant enzyme activity.

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